6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(17)7-16-11/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMWPAQWIFJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692675 | |
| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261442-72-1 | |
| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine (B92270) ring, a heterocyclic aromatic compound, is a cornerstone of medicinal chemistry, found in the structure of numerous pharmaceuticals. nih.govsemanticscholar.orguni.lubldpharm.comnih.gov Its ability to form hydrogen bonds and participate in various biological interactions makes it a privileged scaffold in drug design. nih.govuni.lubldpharm.comnih.gov The introduction of fluorine atoms into this scaffold further enhances its utility, a strategy that has gained considerable traction in recent decades.
The strategic placement of fluorine on a pyridine ring, as seen in the 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol structure, is a testament to the sophisticated approaches currently employed in the design of bioactive molecules. This strategic fluorination is a key reason why fluorinated pyridine scaffolds are at the forefront of research in medicinal chemistry and chemical biology.
The Trifluoromethyl Group: a Key Modulator in Organic and Pharmaceutical Sciences
The trifluoromethyl (-CF3) group is one of the most impactful functional groups in modern organic and pharmaceutical sciences. nih.gov Its unique electronic and steric properties make it a valuable tool for fine-tuning the characteristics of a lead compound. The -CF3 group is highly electronegative, often described as a "super-halogen," and is strongly electron-withdrawing. nih.govnih.gov This property can significantly influence the reactivity and biological activity of the parent molecule.
In pharmaceutical design, the trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. nih.gov While sterically larger than a hydrogen atom, its van der Waals radius is comparable to that of a methyl group. However, its electronic properties are vastly different. The substitution of a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, thereby increasing the drug's half-life. nih.gov Furthermore, the lipophilicity of a molecule is often increased by the introduction of a -CF3 group, which can enhance its ability to cross biological membranes. google.comnih.gov
The presence of the trifluoromethyl group on the phenyl ring in 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is a deliberate design choice, likely aimed at leveraging these beneficial properties to create a molecule with optimized characteristics for biological applications.
Research Directions for Pyridin 3 Ol Derivatives
Pyridin-3-ol derivatives represent a versatile class of compounds with a broad spectrum of reported biological activities. The hydroxyl group at the 3-position of the pyridine (B92270) ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
Research into pyridin-3-ol derivatives has explored their potential in various therapeutic areas. For instance, different substitution patterns on the pyridin-3-ol core have led to the discovery of compounds with antibacterial, and other biological activities. The general structure of pyridin-3-ol allows for diverse chemical modifications, making it an attractive starting point for the development of new chemical entities.
The combination of the 2-(trifluoromethyl)phenyl substituent at the 6-position of the pyridin-3-ol scaffold in the titular compound suggests a research trajectory aimed at exploring its potential as a highly specific and potent bioactive agent. While direct research on 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is not extensively documented in publicly available literature, the known properties of its constituent parts provide a strong rationale for its investigation.
Below is a data table of related compounds, illustrating the physicochemical properties that are of interest in contemporary chemical research.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| Pyridin-3-ol | C5H5NO | 95.10 | 0.23 | 1 | 2 |
| 6-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | 163.10 | 1.30 | 1 | 3 |
| 2-(Trifluoromethyl)phenol | C7H5F3O | 162.11 | 2.43 | 1 | 1 |
| 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | C12H8F3NO2 | 255.19 | 3.12 | 1 | 4 |
Table 1: Physicochemical Properties of Pyridin-3-ol and Related Compounds. This table provides a comparative overview of key physicochemical properties, highlighting how different substituents influence the characteristics of the core pyridine scaffold. The data is computationally generated and serves as a predictive guide for the properties of this compound.
An in-depth examination of the synthetic pathways and chemical modifications of the specific heterocyclic compound, this compound, reveals a landscape rich with modern catalytic and synthetic strategies. The construction of this molecule is centered on the strategic formation of its core pyridin-3-ol structure and the precise introduction of the fluorinated phenyl group.
Structure Activity Relationship Sar and Ligand Design Principles for 6 2 Trifluoromethyl Phenyl Pyridin 3 Ol Derivatives
Correlations Between Structural Modifications and Biological Efficacy
The biological activity of pyridine (B92270) derivatives is highly dependent on their structural characteristics. Modifications to the core scaffold can lead to significant changes in efficacy, such as antiproliferative or receptor antagonist activity.
Detailed research into related pyridine-containing scaffolds has shown that the type, position, and stereochemistry of substituents are critical. For instance, in studies on pyrazolo[3,4-b]pyridin-6-one derivatives, a series of analogues were synthesized and tested for anticancer activity against various tumor cell lines. rsc.org One compound, identified through computational screening, exhibited moderate IC₅₀ values against six different cell lines. rsc.org Subsequent similarity searching and testing of 61 analogues led to the discovery of a derivative with significantly improved potency, with IC₅₀ values ranging from 2.99 to 5.72 μM. rsc.org This highlights how iterative structural modification guided by activity testing can lead to more potent compounds.
General findings for pyridine derivatives indicate that the presence of specific functional groups can enhance biological activity. A review of pyridine derivatives with antiproliferative activity found that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups often enhanced their effects against cancerous cell lines. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms was found to result in lower antiproliferative activity. nih.gov In the context of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists, derivatization at the 6-position with sterically extended chains was possible without losing receptor affinity, demonstrating that some positions on the ring system are tolerant of significant modification. nih.gov
Table 1: Illustrative SAR of Pyridine Derivatives Against Cancer Cell Lines This table is based on data for pyrazolo[3,4-b]pyridin-6-one analogues to illustrate SAR principles.
| Compound | Modification | IC₅₀ HepG2 (μM) | IC₅₀ CNE2 (μM) | Reference |
|---|---|---|---|---|
| h2 | Initial Scaffold | 7.05 | 9.30 | rsc.org |
| I2 | Analogue of h2 | 3.71 | 2.99 | rsc.org |
Influence of Trifluoromethyl Substitution on Molecular Properties and Bioactivity
The trifluoromethyl (-CF₃) group is a critical feature in the 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol structure, and its inclusion is a common strategy in medicinal chemistry to enhance drug-like properties. mdpi.com The -CF₃ group significantly alters a molecule's physical, chemical, and biological characteristics due to its high electronegativity, metabolic stability, and lipophilicity. mdpi.comresearchgate.net
Replacing a methyl (-CH₃) group with a trifluoromethyl group does not guarantee an improvement in bioactivity; statistical analysis of over 28,000 compound pairs showed that on average, this substitution does not enhance efficacy. acs.orgnih.gov However, in a significant subset (9.19% of cases), this replacement increased biological activity by at least one order of magnitude. researchgate.netacs.orgnih.gov The benefits of -CF₃ substitution are often context-dependent. For example, placing the -CF₃ group on a benzene (B151609) ring has been found to be particularly effective at improving binding energy. researchgate.netnih.gov
The enhanced biological performance of some trifluoromethylated compounds can be attributed to several factors:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. mdpi.com This can increase the compound's half-life and reduce its required dosage. mdpi.com
Lipophilicity : The -CF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and improve its in vivo uptake and transport. mdpi.com
Binding Interactions : The -CF₃ group can engage in unique, non-covalent interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions and other dipole-dipole forces, which are distinct from the interactions of a methyl group. acs.org Quantum mechanics calculations have shown that replacing -CH₃ with -CF₃ can result in a significant energy gain in some protein-ligand complexes, largely driven by electrostatic energy. acs.orgnih.gov A survey of the Protein Data Bank (PDB) revealed that -CF₃ groups in ligands preferentially interact with amino acid residues such as Phenylalanine, Methionine, Leucine, and Tyrosine. researchgate.netacs.org
Table 2: Comparison of -CH₃ and -CF₃ Group Properties in Drug Design
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | mdpi.com |
| Lipophilicity (Hansch π) | +0.56 | +0.88 | mdpi.com |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | mdpi.com |
| Preferred Interacting Residues | Leu, Met, Cys, Ile | Phe, Met, Leu, Tyr | researchgate.netacs.org |
Exploration of Substituent Effects on the Pyridine and Phenyl Moieties
Pyridine Moiety: The pyridine ring is a common scaffold in FDA-approved drugs and its substitution pattern is a key determinant of activity. nih.gov In a study of PI3K/mTOR inhibitors, substituting the pyridine ring at the C4 position with a trifluoromethyl group significantly increased cellular potency compared to an unsubstituted analogue. acs.org This highlights the importance of strongly electron-withdrawing groups on the pyridine ring for certain targets. acs.org In contrast, a study on pyrazolo[1,5-a]pyrimidin-7-amines found that for the 7-(2-pyridylmethylamine) portion, substitution at the 6'-position of the pyridine ring was only favorable when the substituents were strong electron donors, such as aliphatic amines. mdpi.com This demonstrates that the ideal substituent is highly dependent on the specific biological target and the rest of the molecular scaffold.
Phenyl Moiety: The substitution pattern on the phenyl ring also plays a critical role. The position of the substituent relative to the rest of the molecule can affect steric hindrance and electronic properties. rsc.org In phenyl-pyridine copolymers, placing an electron-withdrawing substituent like a cyano group on the pyridine ring facilitates electron transfer, whereas placing it on the phenyl ring has the opposite effect. usu.edu In the development of pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, a 3-(4-fluoro)phenyl group was found to be optimal for activity in one series of compounds. mdpi.com
Table 3: General Substituent Effects on Pyridine and Phenyl Rings
| Ring | Substituent Type | General Effect on Activity | Reference |
|---|---|---|---|
| Pyridine | -OH, -NH₂, -C=O | Often enhances antiproliferative activity | nih.gov |
| Pyridine | Bulky groups, Halogens | Can decrease antiproliferative activity | nih.gov |
| Pyridine | C4-Trifluoromethyl | Increased cellular potency (PI3K inhibitors) | acs.org |
| Phenyl | Electron-withdrawing (e.g., Cyano) | Can hinder intramolecular electron transfer | usu.edu |
| Phenyl | 4-Fluoro | Favorable for anti-mycobacterial activity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools essential for modern drug design. These methods are used to identify the key structural features responsible for a molecule's biological activity and to predict the potency of novel compounds. frontiersin.org
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific biological target. This approach is particularly useful when the 3D structure of the target protein is unknown. nih.gov Pharmacophore models are typically generated from a set of known active compounds and include features such as:
Hydrogen Bond Acceptors (A)
Hydrogen Bond Donors (D)
Hydrophobic Regions (H)
Aromatic Rings (R)
For example, a study on N3-phenylpyrazinone antagonists developed a six-point pharmacophore model (AADHHR) consisting of two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring. nih.gov Another study on p38-α MAPK inhibitors identified a five-point pharmacophore (AAAHR) with three acceptors, one hydrophobic group, and one aromatic ring. dovepress.com These models serve as 3D queries for virtual screening of compound libraries to find new potential inhibitors. frontiersin.org
QSAR Modeling: 3D-QSAR models provide a quantitative correlation between the properties of a set of molecules and their biological activities. nih.gov After aligning molecules to a pharmacophore hypothesis, a statistical model, often using Partial Least-Squares (PLS), is built. nih.govnih.gov The predictive power of a QSAR model is evaluated using statistical metrics like the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q² or r²_pred) for an external test set. nih.gov A robust QSAR model for RET kinase inhibitors showed high predictive performance with an R² of 0.801 and a Q² of 0.794. nih.gov Similarly, a model for p38-α MAPK inhibitors yielded an R² of 0.91 and a q² of 0.80. dovepress.com These validated models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds.
Table 4: Common Features and Validation in Pharmacophore and QSAR Models
| Model Component | Description | Example / Typical Value | Reference |
|---|---|---|---|
| Pharmacophoric Features | Essential chemical properties for binding. | H-Bond Acceptor (A), H-Bond Donor (D), Hydrophobic (H), Aromatic Ring (R) | nih.govdovepress.com |
| R² (Training Set) | Measures how well the model fits the training data. | > 0.8 | nih.govnih.gov |
| Q² or q² (Test Set) | Measures the predictive power of the model for new data. | > 0.7 | dovepress.comnih.gov |
| Statistical Method | Algorithm used to build the correlation model. | Partial Least-Squares (PLS) | nih.govnih.gov |
Molecular Interactions and Target Engagement Mechanisms of 6 2 Trifluoromethyl Phenyl Pyridin 3 Ol Analogs
Ligand-Protein Binding Modes and Affinities
Analogs of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol are potent NAMPT inhibitors, demonstrating high binding affinities. medchemexpress.com The binding mode of these inhibitors typically involves occupation of the nicotinamide (B372718) (NAM) binding site within the NAMPT active site. nih.gov This active site is located at the interface of the NAMPT homodimer. nih.gov The heterocyclic pyridine (B92270) moiety of the inhibitors mimics the natural substrate, NAM, and extends into a tunnel-shaped cavity. nih.gov
The affinity of these compounds for NAMPT is often quantified by their half-maximal inhibitory concentration (IC50). For instance, the potent NAMPT inhibitor GNE-618, a structural analog, exhibits an IC50 of 6 nM. medchemexpress.commedchemexpress.com Another well-studied NAMPT inhibitor, FK866, shows an IC50 value of 1.60 ± 0.32 nmol/L against recombinant human NAMPT. nih.gov The binding affinity is a critical determinant of the inhibitor's potency in depleting cellular NAD+ levels and inducing cell death in cancer cells. medchemexpress.com
Table 1: Binding Affinities of Selected NAMPT Inhibitors
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| GNE-618 | NAMPT | 6 | medchemexpress.commedchemexpress.com |
| FK866 | NAMPT | 1.60 | nih.gov |
| MS0 | NAMPT | 9.08 | nih.gov |
| DDY02 | NAMPT | 10 | nih.gov |
| DDY03 | NAMPT | 55 | nih.gov |
Enzymatic Inhibition Dynamics and Specificity
The primary mechanism of action for this compound analogs is the inhibition of NAMPT's enzymatic activity. nih.gov This inhibition disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is the rate-limiting step in the NAD+ salvage pathway. frontiersin.orgresearchgate.net The consequence of this inhibition is a rapid depletion of cellular NAD+ pools, leading to a cascade of metabolic disruptions, including the attenuation of glycolysis and a decrease in ATP production, ultimately resulting in cell death. nih.govnih.gov
These inhibitors demonstrate a high degree of specificity for NAMPT. nih.gov This specificity is crucial for their therapeutic potential, as it minimizes off-target effects. The design of these inhibitors often focuses on exploiting the unique features of the NAMPT active site to achieve potent and selective inhibition. The dependence of many tumor cells on the NAMPT salvage pathway for NAD+ regeneration makes them particularly sensitive to these inhibitors. nih.gov The inhibition of NAMPT has been shown to be a promising strategy in cancer therapy due to the high reliance of cancer cells on this pathway for proliferation and survival. frontiersin.orgnih.gov
Structural Basis of Molecular Recognition (e.g., X-ray Co-crystal Analysis)
X-ray co-crystal structures of NAMPT in complex with various inhibitors have provided a detailed understanding of the molecular recognition process. nih.govnih.gov These structures consistently show the inhibitors binding within the active site at the dimer interface. nih.gov The binding of these inhibitors, such as GNE-618, occurs in the portion of the active site responsible for binding the natural substrate, nicotinamide. nih.gov
A key interaction observed in many NAMPT inhibitor complexes is a π-stacking interaction between the pyridine ring of the inhibitor and the side chains of residues such as Phenylalanine 193 (Phe193) and Tyrosine 18 (Tyr18) from the adjacent monomer. nih.govnih.gov This interaction is a critical anchor for the inhibitor in the binding pocket. Furthermore, hydrogen bonds play a significant role in stabilizing the inhibitor-protein complex. For example, in the co-crystal structure of NAMPT with the inhibitor FK866, a hydrogen bond is observed between the amide nitrogen of the inhibitor and residues such as Aspartate 219 (Asp219), Serine 241 (Ser241), and Valine 242 (Val242), often mediated by a water molecule. nih.gov The precise geometry of these interactions, revealed by X-ray crystallography, is fundamental to the rational design of new and more potent NAMPT inhibitors. elsevierpure.com
Hydrophobic and Electrostatic Interactions in Binding Pockets
The binding of this compound analogs within the NAMPT active site is governed by a combination of hydrophobic and electrostatic interactions. nih.govresearchgate.net The trifluoromethylphenyl group is particularly important for establishing favorable hydrophobic interactions within a hydrophobic pocket of the active site. nih.govresearchgate.net This is a common feature in drug design, where such groups contribute to enhanced membrane association and cellular uptake. nih.gov
Computational Chemistry and in Silico Modeling of 6 2 Trifluoromethyl Phenyl Pyridin 3 Ol
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor. mdpi.com In the context of "6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol," molecular docking could be employed to identify potential protein targets and elucidate its binding mode within a receptor's active site.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net For "this compound," a virtual screening workflow would involve preparing a 3D structure of the molecule and then using a docking program to screen it against a library of known protein structures.
The process typically follows these steps:
Preparation of the Ligand: A 3D model of "this compound" is generated and its energy is minimized to obtain a stable conformation.
Selection of a Protein Target Library: A collection of 3D structures of biologically relevant proteins is chosen.
Docking Simulation: A docking algorithm systematically places the ligand into the binding site of each protein in the library, sampling a large number of possible orientations and conformations.
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose. These scores are then used to rank the potential protein targets. researchgate.net
Table 1: Representative Data from a Hypothetical Virtual Screening of this compound Against a Kinase Panel
| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues |
| Kinase A | -9.8 | 50 | MET123, LYS45, ASP210 |
| Kinase B | -8.5 | 250 | LEU88, VAL34, GLU150 |
| Kinase C | -7.2 | 1200 | ALA180, PHE99, SER101 |
| Kinase D | -6.1 | 5500 | ILE75, TYR200, ASN143 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The results of such a screening could suggest potential therapeutic applications for "this compound" by identifying which proteins it is most likely to interact with. For instance, a high docking score against a specific kinase could indicate potential as a kinase inhibitor. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For "this compound," MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a target protein over time.
A typical MD simulation protocol for the "this compound"-protein complex identified from molecular docking would involve:
System Setup: The docked complex is placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is calculated by integrating Newton's laws of motion.
Analysis of the MD trajectory can reveal:
Conformational Changes: How the structure of the ligand and protein change over time.
Binding Stability: Whether the ligand remains stably bound in the active site. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose.
Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Complex with Kinase A
| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |
| 0 | 0.0 | 3 | -9.5 |
| 10 | 1.2 | 2 | -9.1 |
| 20 | 1.5 | 3 | -9.3 |
| 30 | 1.3 | 2 | -9.0 |
| 40 | 1.6 | 1 | -8.7 |
| 50 | 1.4 | 2 | -9.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Stable RMSD values and persistent hydrogen bonding would suggest a stable binding mode, reinforcing the findings from molecular docking.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgnih.gov For "this compound," DFT calculations can provide a deeper understanding of its intrinsic properties. nih.gov
Key parameters that can be calculated using DFT include:
Optimized Geometry: The most stable 3D arrangement of the atoms.
Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in experimental characterization.
Table 3: Representative DFT Calculation Results for this compound
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Molecular Electrostatic Potential (MEP) | Negative potential around the hydroxyl oxygen and pyridine (B92270) nitrogen, positive potential around the trifluoromethyl group. |
Note: The data in this table is hypothetical and for illustrative purposes only.
The MEP map can indicate regions of the molecule that are likely to be involved in electrostatic interactions, such as hydrogen bonding. A large HOMO-LUMO gap generally suggests high stability. researchgate.net
Computational Prediction of Binding Affinities and Pharmacological Profiles
Computational methods can be used to predict the binding affinity of a ligand to a protein, which is a critical parameter in drug design. nih.gov Techniques for predicting binding affinity range from fast but less accurate scoring functions used in docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).
Table 4: Hypothetical Predicted Pharmacological Profile of this compound
| Property | Predicted Value/Classification | Method |
| Binding Affinity (to Kinase A) | 25 nM (IC50) | FEP Calculation |
| Oral Bioavailability | High | QSAR Model |
| Blood-Brain Barrier Permeation | Low | QSAR Model |
| hERG Inhibition | Unlikely | Docking and QSAR |
| Metabolic Stability (CYP3A4) | Moderate | Docking and Machine Learning |
Note: The data in this table is hypothetical and for illustrative purposes only.
These computational predictions provide a comprehensive, albeit preliminary, assessment of the potential of "this compound" as a drug candidate. Positive predictions, such as high binding affinity, good oral bioavailability, and a low risk of cardiotoxicity (hERG inhibition), would warrant further experimental investigation. nih.gov
Advanced Spectroscopic and Structural Characterization of 6 2 Trifluoromethyl Phenyl Pyridin 3 Ol
Biological Activities and Mechanistic Studies of 6 2 Trifluoromethyl Phenyl Pyridin 3 Ol Derivatives in Vitro and Preclinical Models
Antimicrobial Spectrum and Biofilm Inhibition Studies (e.g., antibacterial, antifungal)
Derivatives incorporating the trifluoromethylphenyl group have demonstrated notable efficacy against a range of microbial pathogens, including drug-resistant strains. Studies have focused on both planktonic bacteria and their more resilient biofilm forms.
N-(Trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown potent activity, particularly against Gram-positive bacteria. nih.govresearchgate.net For instance, certain aniline (B41778) derivatives within this class have exhibited significant growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govresearchgate.net The substitution pattern on the aniline moiety plays a crucial role in determining the antimicrobial potency. For example, dichloro substitution resulted in compounds with Minimum Inhibitory Concentration (MIC) values as low as 0.78–1.56 µg/mL against S. aureus strains. nih.gov Similarly, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were effective against Gram-positive bacteria, with some compounds showing MIC values as low as 0.25 µg/mL. mdpi.comnih.gov
In addition to their antibacterial effects, these compounds have shown promise in combating biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.gov A phenoxyphenyl derivative was found to inhibit nearly 100% of E. faecalis biofilm growth at twice its MIC. nih.gov Furthermore, certain pyrazole derivatives were effective at eradicating preformed biofilms, outperforming the conventional antibiotic vancomycin (B549263) in some cases. nih.gov Novel trifluoromethyl pyrrole (B145914) derivatives have also been synthesized and have shown efficacy against yeasts and Gram-positive bacteria, with some variants exhibiting low hemolytic activity, suggesting low toxicity. researchgate.netnih.gov
Enzyme Inhibition and Modulation of Cellular Pathways
The trifluoromethylphenyl pyridine (B92270) framework is a key feature in several molecules designed to inhibit specific enzymes and modulate cellular signaling pathways, many of which are implicated in cancer and other diseases.
One of the significant targets for these derivatives is the PI3K/mTOR pathway, which is frequently hyperactivated in tumor cells. mdpi.com A potent derivative, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govjst.go.jpnaphthyridin-2(1H)-one (Torin2), was developed as a highly selective mTOR inhibitor with an EC50 of 0.25 nM for cellular mTOR activity. This compound demonstrated over 800-fold selectivity for mTOR compared to PI3K. mdpi.com The introduction of a trifluoromethyl group has also been noted to enhance plasma stability and enzyme inhibition in other pyridine-based compounds. jst.go.jpnih.gov
Furthermore, novel trifluoromethyl pyridine piperazine (B1678402) derivatives have been shown to induce the activities of defense-related enzymes in plants, such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.gov This induction triggers the phenylpropanoid biosynthesis pathway, enhancing systemic acquired resistance against plant viruses. frontiersin.orgnih.gov In a different context, certain pyridine derivatives were screened for their ability to inhibit human hydrogen sulfide (B99878) (H2S)-synthesizing enzymes, with some compounds showing weak inhibitory activity against both cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.gov
Antiproliferative and Cytotoxic Effects in Cell Lines
Derivatives containing the trifluoromethylphenyl pyridine scaffold have been extensively investigated for their potential as anticancer agents. These compounds have shown significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.
For example, pyrazole derivatives with a trifluoromethylphenyl ring have demonstrated cytotoxic effects on breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-116) cell lines. researchgate.net Similarly, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have been identified as potent pro-apoptotic agents against cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov Specific compounds from these series were found to induce G0/G1 cell cycle arrest and DNA damage, leading to apoptosis. nih.gov
The antiproliferative activity is often dose-dependent. For instance, certain pyrano [3, 2-c] pyridine derivatives inhibited the growth of MCF-7 cells with IC50 values ranging from 60 to 180 µM after 24 hours of exposure. nih.gov The introduction of a trifluoromethyl group into a pyrimidine (B1678525) scaffold has also yielded compounds with micromolar IC50 values against the HepG2 liver cancer cell line. researchgate.net A review of pyridine derivatives highlighted that the presence and position of certain functional groups can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. mdpi.comnih.govunison.mx
Anti-Inflammatory Response Mechanisms
The anti-inflammatory properties of trifluoromethylphenyl derivatives have also been a subject of investigation. A study on a polymorphic modification of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide revealed significant anti-inflammatory activity in rat models. reports-vnmedical.com.ua This compound demonstrated efficacy against alteration, exudation, and proliferation, which are key components of the inflammatory response. reports-vnmedical.com.ua
In a model of experimental inflammation, this substance was found to be more potent than the well-known anti-inflammatory drug meloxicam, with an oral ED50 of 5.2 mg/kg compared to 9.1 mg/kg for meloxicam. reports-vnmedical.com.ua The compound also exhibited a pronounced antipyretic (fever-reducing) effect in a rat fever model. reports-vnmedical.com.ua These findings suggest that such derivatives are promising candidates for the development of new drugs with combined analgesic, anti-inflammatory, and antipyretic properties. reports-vnmedical.com.ua The introduction of trifluoromethyl groups into pyrazole structures is a known strategy in medicinal chemistry to improve pharmacological effects, including anti-inflammatory actions. researchgate.net
Investigation of Other Pharmacological Activities (e.g., neuropharmacological, anti-mycobacterial)
Beyond the aforementioned activities, derivatives containing the trifluoromethylphenyl pyridine core have been explored for other therapeutic applications, including the treatment of mycobacterial infections and neurological disorders.
Anti-mycobacterial Activity: The search for new treatments for tuberculosis and other mycobacterial infections is a global health priority. Trifluoromethyl pyrimidinone compounds have been identified as having potent activity against Mycobacterium tuberculosis. frontiersin.org Some compounds in this series demonstrated rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis. frontiersin.org Pyridine-based compounds, in general, have a history in antitubercular therapy, with isoniazid (B1672263) being a prime example. cuni.cz More recent studies have explored novel pyridine and pyrimidine derivatives, with some showing promising activity against M. tuberculosis and Mycobacterium avium. nih.govmdpi.com For instance, certain 2-pyridinecarboxamidrazone derivatives were found to inhibit 94% of tested M. avium isolates at a concentration of 32 mg/L. nih.gov
Neuropharmacological Activity: The condensed pyridine scaffold is also of interest for its neurotropic effects. Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated for their anticonvulsant, sedative, and anxiolytic activities. nih.gov In mouse models, several of these compounds showed high anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures, with ED50 values ranging from 24 mg/kg to 44 mg/kg. nih.gov The structure-activity relationship indicated that the nature of the substituent on the thiophene (B33073) ring influenced the anticonvulsant potency. nih.gov Furthermore, these compounds displayed anxiolytic effects in "open field" and "elevated plus maze" models, suggesting their potential as treatments for anxiety. nih.gov
Macromolecular Synthesis Inhibition Studies
Understanding the mechanism of action is crucial for the development of new therapeutic agents. For some of the antimicrobial derivatives of trifluoromethylphenyl pyrazole, investigations into their mode of action have included macromolecular synthesis inhibition studies. nih.govresearchgate.net These studies revealed that potent compounds in this class exhibit a broad range of inhibitory effects on the synthesis of DNA, RNA, and proteins in bacteria. nih.govresearchgate.net This suggests that their antibacterial activity is not due to the inhibition of a single specific target but rather results from a global effect on bacterial cell function. nih.govresearchgate.net This multi-target mechanism could be advantageous in overcoming bacterial resistance, which often arises from mutations in a single target protein.
Emerging Applications and Future Directions for 6 2 Trifluoromethyl Phenyl Pyridin 3 Ol As a Chemical Entity
Design of Novel Therapeutic Agents as a Privileged Scaffold
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. vulcanchem.com The 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol structure possesses several features that make it a promising candidate for a privileged scaffold. The pyridine (B92270) ring is a common motif in many FDA-approved drugs and natural products, valued for its ability to engage in various biological interactions.
The inclusion of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential. This group is known to improve metabolic stability, increase binding affinity, and enhance membrane permeability. The hydroxyl group on the pyridine ring can act as a hydrogen bond donor and acceptor, further facilitating interactions with biological targets.
While specific therapeutic agents based on this compound are not yet widely reported in the literature, its structural components are present in compounds with diverse biological activities. For instance, various pyridine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The combination of these features in a single molecule makes this compound a highly attractive starting point for the design of new therapeutic agents targeting a wide range of diseases.
Table 1: Potential Therapeutic Applications of the this compound Scaffold
| Therapeutic Area | Rationale |
|---|---|
| Oncology | The pyridine scaffold is found in numerous anticancer agents. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of potential drug candidates. |
| Infectious Diseases | Pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. The unique electronic properties of the scaffold could be exploited to develop novel antibiotics or antivirals. |
| Inflammatory Diseases | Compounds containing the pyridine motif have been investigated for their anti-inflammatory properties. The scaffold could serve as a basis for developing new treatments for chronic inflammatory conditions. |
| Neurological Disorders | The ability of the trifluoromethyl group to cross the blood-brain barrier makes this scaffold a candidate for developing drugs targeting the central nervous system. |
Utility in Chemical Biology as Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. An effective chemical probe must be potent, selective, and have a well-defined mechanism of action. The this compound scaffold has the potential to be developed into valuable chemical probes.
The hydroxyl group can be functionalized to attach fluorescent tags or other reporter groups, enabling the visualization and tracking of biological processes. The trifluoromethyl group can serve as a useful spectroscopic marker in certain analytical techniques. Furthermore, the ability of the scaffold to interact with specific biological targets could be harnessed to create probes for studying enzyme function, receptor signaling, and other cellular pathways. While specific probes based on this compound are yet to be detailed in publications, related structures have been utilized as pH-responsive and antimicrobial probes.
Contributions to Advanced Materials Science
The unique electronic and photophysical properties of aromatic and heteroaromatic compounds make them valuable components in advanced materials. The this compound structure, with its combination of an electron-deficient pyridine ring and a trifluoromethyl-substituted phenyl group, could find applications in materials science.
The planar nature of the biaryl system could facilitate π-π stacking interactions, leading to the formation of ordered structures with interesting electronic properties. The presence of the trifluoromethyl group can also impart desirable characteristics such as thermal stability and altered electronic behavior. Potential applications could include the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Research into the material properties of this specific compound is still in its early stages.
Development in Agrochemical Formulations
Many successful agrochemicals, including fungicides and herbicides, are based on heterocyclic scaffolds. The pyridine ring is a key component in several commercial pesticides. The introduction of a trifluoromethyl group is a common strategy in agrochemical design to enhance efficacy and metabolic stability.
Given these precedents, this compound represents a promising lead structure for the development of new agrochemicals. Its potential modes of action could involve the inhibition of essential enzymes in pests or pathogens. For example, 3,5,6-trichloro-2-pyridinol (B117793) is a known metabolite of the agrochemical chlorpyrifos. Further research and derivatization of the this compound scaffold could lead to the discovery of novel and effective crop protection agents.
Innovations in Synthetic Methodology and Fluorine Chemistry
The synthesis of biaryl compounds, particularly those containing fluorine, is an active area of research in organic chemistry. The preparation of this compound likely involves modern cross-coupling reactions. A plausible synthetic route could involve a Suzuki-Miyaura coupling between a protected 3-hydroxypyridine-6-boronic acid and 1-bromo-2-(trifluoromethyl)benzene, followed by deprotection of the hydroxyl group.
Innovations in this area could focus on developing more efficient and environmentally friendly catalytic systems for the key coupling step. Furthermore, the synthesis of this compound provides a platform for exploring new methods in fluorine chemistry, which is a rapidly growing field with significant implications for drug discovery and materials science. The development of novel synthetic routes to this and related fluorinated pyridines would be a valuable contribution to the field of organic synthesis.
Table 2: Plausible Synthetic Approach for this compound
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Protection | Protecting group (e.g., benzyl (B1604629) ether) | To protect the reactive hydroxyl group on the pyridine ring. |
| 2 | Borylation | Bis(pinacolato)diboron, catalyst | To install a boronic ester on the protected pyridine. |
| 3 | Suzuki-Miyaura Coupling | 1-bromo-2-(trifluoromethyl)benzene, Palladium catalyst, base | To form the carbon-carbon bond between the pyridine and phenyl rings. |
| 4 | Deprotection | Hydrogenolysis or other deprotection method | To remove the protecting group and reveal the final product. |
Role in Artificial Intelligence and Machine Learning-Driven Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can be used to predict the biological activity, pharmacokinetic properties, and toxicity of molecules before they are synthesized.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol, and how does fluorination impact reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorinated pyridine intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine) may undergo hydroxylation under basic conditions (e.g., KOH in DMSO) to introduce the phenolic -OH group . Fluorination steps often require catalysts like Pd/C or Cu(I) salts to enhance regioselectivity, with yields influenced by solvent polarity and temperature .
- Key Considerations : Monitor reaction progress via HPLC or LC-MS to detect byproducts (e.g., dehalogenated intermediates). Fluorine’s electron-withdrawing effect stabilizes intermediates but may reduce nucleophilic attack rates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to confirm the spatial arrangement of the trifluoromethylphenyl and hydroxyl groups, as demonstrated for analogous pyridine derivatives . Complement with H/F NMR to verify substituent positions and purity (>95% by C NMR integration) .
- Key Considerations : Dynamic NMR may resolve rotational barriers in the trifluoromethyl group, which can affect bioactivity predictions .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show that the phenolic -OH group is prone to oxidation. Store under inert gas (N or Ar) at -20°C in amber vials to prevent photodegradation .
- Key Considerations : LC-MS monitoring reveals degradation products like quinone derivatives, requiring antioxidants (e.g., BHT) for long-term storage .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking studies (AutoDock Vina) to compare binding affinities of trifluoromethyl vs. methyl or chloro analogs. The -CF group enhances hydrophobic interactions with protein pockets, as seen in kinase inhibitors .
- Data Contradictions : While -CF generally increases lipophilicity (logP ~2.5), its steric bulk may reduce binding in rigid active sites. Validate via isothermal titration calorimetry (ITC) to resolve discrepancies between computational and experimental ΔG values .
Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?
- Methodology : Cross-validate assays using orthogonal techniques. For example, if in vitro IC values (e.g., 10 µM in enzyme assays) conflict with in vivo efficacy, assess metabolic stability (e.g., microsomal half-life) and plasma protein binding (equilibrium dialysis) .
- Case Study : A 2024 study found that hepatic glucuronidation of the phenolic -OH group reduces bioavailability in murine models, explaining discordant results .
Q. How can computational chemistry predict regioselectivity in derivative synthesis (e.g., O-alkylation vs. N-alkylation)?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) identify transition-state energies for competing pathways. The phenolic -OH has higher nucleophilicity (Mulliken charges: -0.45 vs. pyridine N: -0.32), favoring O-alkylation under mild conditions .
- Validation : Synthesize derivatives (e.g., methyl ethers) and confirm regiochemistry via H NMR coupling constants (e.g., J = 2.5 Hz for aromatic protons in O-alkylated products) .
Q. What advanced techniques characterize electronic effects of the trifluoromethyl group on the pyridine ring?
- Methodology : Ultrafast transient absorption spectroscopy reveals that -CF induces a -I effect, lowering the π→π* transition energy (λ shift from 265 nm to 280 nm in UV-Vis) . X-ray photoelectron spectroscopy (XPS) confirms increased electron density on the pyridine N due to inductive withdrawal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
